molecular formula C10H8Cl2N4S B11769524 1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine

1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine

Cat. No.: B11769524
M. Wt: 287.17 g/mol
InChI Key: CCOCBSJJCIWDIN-UHFFFAOYSA-N
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Description

1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with guanidine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)thiazole: Similar structure but lacks the guanidine group.

    1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)urea: Contains a urea group instead of guanidine.

    2-(2,4-Dichlorophenyl)-1,3-thiazole: Another thiazole derivative with similar substituents.

Uniqueness

1-(4-(2,4-Dichlorophenyl)thiazol-2-yl)guanidine is unique due to the presence of both the dichlorophenyl and guanidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C10H8Cl2N4S

Molecular Weight

287.17 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C10H8Cl2N4S/c11-5-1-2-6(7(12)3-5)8-4-17-10(15-8)16-9(13)14/h1-4H,(H4,13,14,15,16)

InChI Key

CCOCBSJJCIWDIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

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